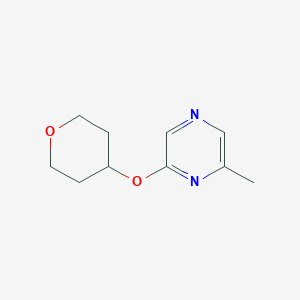

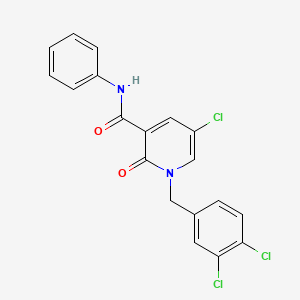

![molecular formula C11H11NO3 B2930275 3-[4-(Acetylamino)phenyl]acrylic acid CAS No. 67249-02-9](/img/structure/B2930275.png)

3-[4-(Acetylamino)phenyl]acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[4-(Acetylamino)phenyl]acrylic acid” is a chemical compound with the molecular formula C11H11NO3 . It is also known by other names such as 3-(4-acetamidophenyl)acrylic acid and 4-acetylaminocinnamic acid .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 205.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has 3 rotatable bonds .Aplicaciones Científicas De Investigación

Optoelectronic Properties

A study by Fonkem et al. (2019) on a closely related molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, explored its structural, optoelectronic, and thermodynamic properties. The research found the compound to be a good candidate for nonlinear optical materials due to its dipole moment, polarizability, and hyperpolarizability, indicating its potential application in optoelectronic devices (C. Fonkem, G. W. Ejuh, F. Tchangnwa Nya, R. Yossa Kamsi, & J. Ndjaka, 2019).

Controlled Molecule Release

Gao et al. (2013) developed a novel platform for controlled and triggered small molecule delivery using a poly (N-isopropylacrylamide)-co-acrylic acid microgel layer. This device demonstrated the potential for implantable devices capable of releasing small molecule drugs in a controlled fashion, showcasing the application of acrylic acid derivatives in drug delivery systems (Yongfeng Gao, G. P. Zago, Zhanghu Jia, & M. Serpe, 2013).

Asymmetric Synthesis

Arava et al. (2013) reported an efficient and enantioselective hydrogenation of N-acetylamino phenyl acrylic acids using a ruthenium catalyst. This methodology provided a new process for the preparation of unnatural amino acids and a chiral intermediate for tamsulosin, highlighting its importance in pharmaceutical synthesis (V. Arava, S. Amasa, Bharat Kumar Goud Bhatthula, Laxmi Srinivas Kompella, Venkata Prasad Matta, & M. Subha, 2013).

Luminescence Enhancement

Flores et al. (2006) synthesized Tb3+-doped poly(acrylic acid) with luminescent properties enhanced by the addition of ligands like 1,10-phenanthroline and 2,2′-bipyridine. This study demonstrated the potential use of acrylic acid derivatives in creating luminescent materials for applications in lighting and displays (M. Flores, U. Caldino, & R. Arroyo, 2006).

Polymer Science and Engineering

Nanjundan et al. (2004) investigated the synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, showcasing the application of acrylic acid derivatives in creating polymers with specific metal ion binding properties. This research contributes to the development of materials with potential applications in catalysis, separation, and environmental remediation (S. Nanjundan, C. S. J. Selvamalar, & R. Jayakumar, 2004).

Mecanismo De Acción

While the specific mechanism of action for “3-[4-(Acetylamino)phenyl]acrylic acid” was not found, one study mentioned a compound with a similar structure, 2-(acetylamino)-3-[4-(acetylamino)phenyl]acrylic acid, which was found to regulate metabolites associated with arginine and proline metabolism, arginine biosynthesis, pyrimidine metabolism, and glycerophospholipid metabolism .

Propiedades

IUPAC Name |

(E)-3-(4-acetamidophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMFHSADKZJPGR-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7152-04-7 |

Source

|

| Record name | 7152-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETAMIDOCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

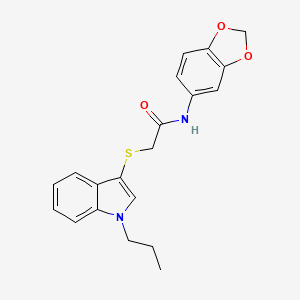

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)

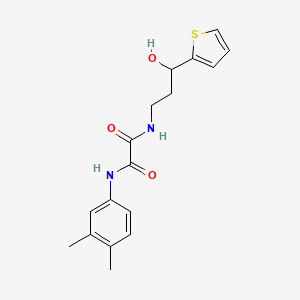

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2930196.png)

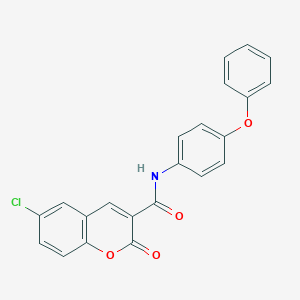

![N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2930202.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)

![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)